CB2 receptor agonist 3

Cannabinoid Receptor Pharmacology Binding Affinity Selectivity Profiling

CB2 receptor agonist 3 (GP-2a/NESS400) is a selective cannabinoid CB2 agonist (Ki=7.6 nM, ~118-fold over CB1). In the mouse SNI model, chronic 4 mg/kg/day i.p. attenuates mechanical allodynia and thermal hyperalgesia while reducing spinal microglial and astrocytic activation. In HL-60 cells, 5-100 nM induces ERK1/2 phosphorylation. Supplied as ≥99% pure powder, soluble in DMSO and ethanol, with verified stability for in vivo and in vitro applications devoid of CB1-mediated psychoactive confounds.

Molecular Formula C24H23Cl2N3O
Molecular Weight 440.4 g/mol
CAS No. 919077-81-9
Cat. No. B1671998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2 receptor agonist 3
CAS919077-81-9
SynonymsGP 2A;  GP-2A;  GP2A; 
Molecular FormulaC24H23Cl2N3O
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NC5CCCCC5
InChIInChI=1S/C24H23Cl2N3O/c1-14-7-9-18-15(11-14)12-19-22(24(30)27-17-5-3-2-4-6-17)28-29(23(18)19)21-10-8-16(25)13-20(21)26/h7-11,13,17H,2-6,12H2,1H3,(H,27,30)
InChIKeySPEFJYZGXZENAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CB2 Agonist 3 (GP-2a) Affinity & Efficacy Overview


CB2 receptor agonist 3 (also designated GP-2a or NESS400) is a synthetic indeno[1,2-c]pyrazole-3-carboxamide that functions as a selective cannabinoid CB2 receptor agonist [1]. The compound exhibits nanomolar affinity for the mouse CB2 receptor (Ki = 7.6 nM) and demonstrates ~118-fold selectivity over the CB1 receptor (Ki = 900 nM) [1]. In vivo, chronic administration (4 mg/kg/day) significantly attenuates neuropathic mechanical allodynia and thermal hyperalgesia in a mouse spared nerve injury (SNI) model, an effect accompanied by reduced spinal microglial activation and astrogliosis [2]. These properties establish GP-2a as a tool compound for dissecting CB2-mediated immunomodulation and pain pathways without the psychoactive liabilities of CB1 agonism.

Selective CB2 agonist for immunomodulation pathway research
CB1-sparing selectivity profile supports pathway-specific study design
Reported model-response in neuropathic pain SNI research model

Why CB2 Agonists Are Not Interchangeable


Cannabinoid CB2 agonists constitute a chemically diverse class with marked differences in receptor binding affinity, CB1/CB2 selectivity ratios, and downstream signaling bias [1]. Even compounds sharing the same core scaffold can exhibit orders-of-magnitude variation in functional potency and in vivo efficacy . Consequently, substituting one CB2 agonist for another without rigorous side-by-side validation introduces confounding variables—altered off-target CB1 engagement, divergent pharmacokinetics, or distinct glial-modulatory effects—that can irreproducibly skew results, particularly in pain and neuroinflammation models. The quantitative evidence below delineates precisely where CB2 receptor agonist 3 diverges from its closest analogs, providing a data-driven basis for compound selection.

CB2 agonist selectivity and signaling bias vary widely; substitution may introduce CB1-mediated confounding.

Pharmacokinetic profiles differ even among same-scaffold analogs, potentially altering in vivo exposure.

Glial-modulatory effects are agonist-specific and may not transfer, affecting neuroinflammation model endpoints.

CB2 Agonist 3 (GP-2a) vs. Key Comparators


CB2 Binding Affinity & Selectivity

GP-2a displays a Ki of 7.6 nM at mouse CB2 receptors and 900 nM at CB1 receptors, yielding a selectivity window of ~118-fold [1]. In cross-study comparison, this positions GP-2a as a moderately selective CB2 agonist: JWH-133 (Ki CB2 = 3.4 nM, Ki CB1 = 677 nM) shows ~200-fold selectivity [2]; HU-308 (Ki CB2 = 22.7 nM, Ki CB1 > 10,000 nM) exhibits >440-fold selectivity [3]; and GW405833 (Ki CB2 = 3.92 nM, Ki CB1 = 4,772 nM) achieves ~1,217-fold selectivity . The lower selectivity ratio of GP-2a relative to GW405833 and HU-308 may necessitate stricter dose titration to avoid CB1-mediated confounding effects, yet its single-digit nanomolar CB2 affinity ensures robust target engagement at sub-micromolar concentrations.

CB2 Affinity & Selectivity
Reported
GP-2a CB2 Ki 7.6 nM · 118×
JWH-133 200× GW405833 1,217×
Selectivity context may inform CB1 confounding risk in models.
Cross-study; radioligand displacement assays.
Cannabinoid Receptor Pharmacology Binding Affinity Selectivity Profiling

SNI Model Efficacy vs. GW405833

Chronic intraperitoneal administration of GP-2a (4 mg/kg/day) significantly alleviates mechanical allodynia and thermal hyperalgesia in the mouse spared nerve injury (SNI) model of neuropathic pain [1]. In the same model, the CB2 agonist GW405833 requires doses of 3–30 mg/kg i.p. to produce comparable reversal of mechanical allodynia, with effects persisting in CB2 knockout mice, suggesting a CB1-dependent component [2]. GP-2a's antinociceptive action is accompanied by a reduction in the number of activated spinal microglia and astrocytes, and a shift toward an anti-inflammatory microglial phenotype [1], a mechanistic distinction not reported for GW405833 in this specific context.

SNI Model Response vs GW405833
Reported
GP-2a 4 mg/kg/day i.p. antinociceptive response
GW405833 3–30 mg/kg i.p.; CB1 involvement possible
Model-response differs; CB1 contribution may shift with comparator.
Cross-study; mouse SNI model, von Frey/Hargreaves.
Neuropathic Pain In Vivo Pharmacology CB2 Agonist Therapy

CB2-Mediated ERK Phosphorylation in HL-60 Cells

GP-2a (5–100 nM) induces robust, CB2 receptor-dependent phosphorylation of ERK1/2 in HL-60 human promyelocytic leukemia cells . This concentration range aligns with the compound's single-digit nanomolar CB2 binding affinity, confirming functional agonism at therapeutically relevant concentrations. While ERK activation is a conserved downstream consequence of CB2 agonism across multiple chemotypes [1], the explicit dose-response and cellular context for GP-2a are defined, enabling precise experimental design for studies of CB2-mediated MAPK signaling in immune-competent cell lines.

CB2 ERK Signaling in HL-60
Class-level
5–100 nM GP-2a increases p-ERK1/2
Supports CB2 functional assay context; comparator data unavailable.
Class-level inference; HL-60 cell line, antagonist-confirmed.
Signal Transduction CB2 Functional Assay ERK Phosphorylation

Applications of CB2 Agonist 3 (GP-2a)


Neuropathic Pain Model Studies

GP-2a is ideally suited for rodent models of neuropathic pain where the goal is to dissect CB2-mediated antinociception from CB1-driven psychoactive side effects. The compound's demonstrated efficacy at 4 mg/kg/day in the SNI model—including reduction of mechanical allodynia, thermal hyperalgesia, and spinal glial activation [1]—makes it a reference standard for evaluating novel analgesics targeting the endocannabinoid system.

CB2-Mediated ERK Signaling Assays

The validated ERK1/2 phosphorylation response in HL-60 cells at 5–100 nM provides a robust cellular assay for investigating CB2 signal transduction mechanisms. This application is particularly relevant for immunology and oncology research exploring the role of CB2 in modulating immune cell function, proliferation, or differentiation.

CB2 Agonist SAR & Selectivity Profiling

GP-2a's defined binding profile (Ki CB2 = 7.6 nM, Ki CB1 = 900 nM) [2] positions it as a benchmark of moderate selectivity (~118-fold) within the indeno[1,2-c]pyrazole-3-carboxamide chemotype. It serves as a critical comparator for SAR campaigns aimed at optimizing CB2 affinity or widening the selectivity window, and for head-to-head studies against high-selectivity agents such as GW405833 or HU-308.

Chronic Dosing Formulation Development

The solubility of GP-2a in DMSO and ethanol, combined with its molecular weight of 440.36, facilitates preparation of stock solutions for intraperitoneal or oral administration. The established chronic dosing regimen (4 mg/kg/day i.p.) [1] provides a proven formulation starting point for studies requiring sustained CB2 receptor engagement over days to weeks.

Application
Selection Property
Validation Focus
Neuropathic pain model research
CB2 vs CB1 selectivity for model-specific endpoint dissection
Mechanical allodynia, thermal hyperalgesia, glial activation markers
CB2 ERK signaling assays
Functional agonism confirmation in immune cell lines
p-ERK1/2 endpoint under CB2 antagonist control
CB2 SAR & selectivity profiling
Reported binding affinity as cross-chemotype benchmark
Cross-study selectivity comparison vs high-selectivity agents
Repeated-dose formulation studies
Solubility profile for i.p./oral stock preparation
Dose-regimen exposure validation for sustained target engagement

Technical Documentation Hub

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